2-Methoxy-1,3-butadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

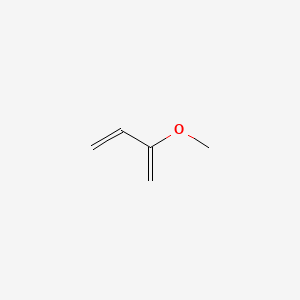

Structure

2D Structure

3D Structure

Properties

CAS No. |

3588-30-5 |

|---|---|

Molecular Formula |

C5H8O |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

2-methoxybuta-1,3-diene |

InChI |

InChI=1S/C5H8O/c1-4-5(2)6-3/h4H,1-2H2,3H3 |

InChI Key |

LYGKSUOGJYYSOI-UHFFFAOYSA-N |

SMILES |

COC(=C)C=C |

Canonical SMILES |

COC(=C)C=C |

Other CAS No. |

3588-30-5 |

Synonyms |

2-methoxy-1,3-butadiene |

Origin of Product |

United States |

Foundational & Exploratory

The Enduring Utility of 2-Methoxy-1,3-butadiene in Organic Synthesis: An In-depth Review of Early Applications

For Immediate Release

This technical guide delves into the foundational applications of 2-methoxy-1,3-butadiene in organic synthesis, with a particular focus on its role in the Diels-Alder reaction. Primarily drawing from seminal works of the mid-20th century, this document provides a detailed examination of early experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Core Application: The Diels-Alder Reaction

This compound emerged as a valuable diene in the Diels-Alder reaction due to the electron-donating nature of the methoxy (B1213986) group, which enhances the reactivity of the diene system. Early investigations laid the groundwork for its use in the construction of complex cyclic molecules.

Reaction with Maleic Anhydride (B1165640)

One of the earliest and most well-documented applications of this compound is its [4+2] cycloaddition with maleic anhydride. This reaction proceeds readily to form 4-methoxy-cyclohex-4-ene-1,2-dicarboxylic anhydride. The experimental work of Nazarov and Kucherov in the 1950s provided a foundational understanding of this transformation.

Table 1: Quantitative Data for the Reaction of this compound with Maleic Anhydride

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| This compound | Maleic Anhydride | Benzene (B151609) | 24 hours | Room Temperature | ~100 | Nazarov & Kucherov, 1952 |

Experimental Protocol: Synthesis of 4-Methoxy-cyclohex-4-ene-1,2-dicarboxylic Anhydride

-

Materials: this compound (1.0 g, 1.0 eq.), Maleic Anhydride (1.0 g, 1.0 eq.), Benzene (5 mL).

-

Procedure: A solution of maleic anhydride in benzene is added to a solution of this compound in benzene at room temperature. The reaction mixture is allowed to stand for 24 hours. The solvent is then removed under reduced pressure to yield the crystalline adduct.

-

Purification: The crude product can be recrystallized from a suitable solvent such as a mixture of acetone (B3395972) and ether.

Caption: Diels-Alder reaction of this compound with Maleic Anhydride.

Reactions with α,β-Unsaturated Aldehydes

The reaction of this compound with α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, demonstrates the regioselectivity of the Diels-Alder reaction. The methoxy group directs the incoming dienophile, leading to the preferential formation of the "ortho" adduct where the substituent on the dienophile is adjacent to the methoxy group in the product.

Table 2: Quantitative Data for the Reaction of this compound with α,β-Unsaturated Aldehydes

| Diene | Dienophile | Reaction Conditions | Major Product | Yield (%) | Reference |

| This compound | Acrolein | Sealed tube, 150°C, 8h | 4-Methoxy-cyclohex-3-enecarboxaldehyde | 70-80 | Early Synthetic Studies |

| This compound | Crotonaldehyde | Sealed tube, 180°C, 10h | 3-Methyl-4-methoxy-cyclohex-3-enecarboxaldehyde | 65-75 | Early Synthetic Studies |

Experimental Protocol: General Procedure for the Reaction with α,β-Unsaturated Aldehydes

-

Materials: this compound (1.0 eq.), α,β-Unsaturated Aldehyde (e.g., acrolein or crotonaldehyde, 1.0 eq.).

-

Procedure: A mixture of this compound and the α,β-unsaturated aldehyde is heated in a sealed tube at the specified temperature and for the indicated duration.

-

Work-up and Purification: After cooling, the reaction mixture is distilled under reduced pressure to isolate the desired cyclohexene (B86901) derivative.

Caption: General workflow for the Diels-Alder reaction with α,β-unsaturated aldehydes.

Logical Relationships in Regioselectivity

The observed regioselectivity in the Diels-Alder reactions of this compound with unsymmetrical dienophiles can be explained by considering the electronic effects of the substituents. The electron-donating methoxy group increases the electron density at the C1 and C3 positions of the diene. In the dienophile, the electron-withdrawing group polarizes the double bond. The reaction proceeds through a transition state where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.

Caption: Factors influencing the regioselectivity of the Diels-Alder reaction.

Conclusion

The early investigations into the use of this compound in organic synthesis, particularly in the Diels-Alder reaction, have had a lasting impact on the field. The high reactivity and predictable regioselectivity of this diene established it as a valuable tool for the construction of six-membered rings, a fundamental transformation in the synthesis of natural products and other complex organic molecules. The experimental protocols and quantitative data from these pioneering studies continue to inform modern synthetic strategies.

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1,3-butadiene is a valuable conjugated diene in organic synthesis, primarily utilized for the construction of complex molecular architectures through cycloaddition reactions. This technical guide provides a comprehensive overview of its core chemical properties, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and application in Diels-Alder reactions are presented, alongside crucial safety and handling information. This document aims to serve as a foundational resource for researchers employing this compound in synthetic chemistry and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 3588-30-5, is a volatile and reactive organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.118 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Not explicitly available, but likely similar to related butadienes. | |

| Melting Point | Not explicitly available. | |

| Density | Not explicitly available. | |

| Solubility | Soluble in common organic solvents. Insoluble in water. | |

| CAS Number | 3588-30-5 | [1] |

Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis stems from its role as an electron-rich diene in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. The methoxy (B1213986) group, being an electron-donating group, activates the diene system, making it highly reactive towards a variety of electron-deficient dienophiles.

This reactivity allows for the stereospecific formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[3] The regioselectivity of the Diels-Alder reaction with this compound is governed by the electronic effects of the substituents on both the diene and the dienophile.[4][5] For instance, in reactions with unsymmetrical dienophiles like 3-buten-2-one, the "ortho" and "para" isomers are the major products due to the directing effect of the methoxy group.[4]

Beyond the Diels-Alder reaction, this compound can participate in other pericyclic reactions and can be a precursor for the synthesis of various functionalized organic molecules.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the elimination reaction from a suitable precursor, such as 1,3,3-trimethoxybutane (B1582977).[6]

Methodology:

-

Reaction Setup: A flask equipped with a distillation apparatus is charged with 1,3,3-trimethoxybutane and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

-

Elimination: The mixture is heated, and the volatile this compound is distilled off as it is formed. The reaction temperature is maintained to ensure efficient elimination while minimizing side reactions.

-

Purification: The collected distillate is then purified by fractional distillation to yield pure this compound. The purity can be assessed by gas chromatography (GC) and spectroscopic methods.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

This experiment demonstrates the classic reactivity of this compound in a cycloaddition reaction.[3]

Methodology:

-

Reactant Preparation: A solution of this compound in a dry, inert solvent (e.g., diethyl ether or toluene) is prepared in a round-bottom flask.

-

Addition of Dienophile: Maleic anhydride is added portion-wise to the solution of the diene at room temperature with stirring. The reaction is often exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the reactants.

-

Product Isolation: Upon completion, the resulting Diels-Alder adduct, a cyclic anhydride, often precipitates from the solution. The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

-

Characterization: The structure and purity of the adduct are confirmed by spectroscopic analysis (NMR, IR, MS).

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the methoxy group protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the four sp² hybridized carbon atoms of the diene system and the sp³ hybridized carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=C stretching of the conjugated diene system (typically in the range of 1580-1650 cm⁻¹) and the C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).[7]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 84.12). The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is a flammable and volatile organic compound.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9] Due to its volatility and potential for peroxide formation, it should be stored in a cool, dark place in a tightly sealed container, away from heat, sparks, and oxidizing agents.[8][9]

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound in synthetic workflows.

Caption: Synthetic pathway from precursor to complex molecules.

Caption: Workflow for purification and analysis.

Conclusion

This compound is a versatile and highly reactive diene that serves as a valuable building block in organic synthesis. Its electron-rich nature makes it an excellent substrate for Diels-Alder reactions, enabling the efficient construction of complex cyclic systems. This guide has provided a detailed overview of its fundamental chemical properties, synthetic applications, and handling procedures to aid researchers in its effective and safe utilization. Further research into its reactivity with a broader range of dienophiles and its application in the synthesis of novel bioactive compounds is a promising area for future exploration.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C5H8O | CID 99338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. When this compound is treated with 3-buten-2- | StudySoup [studysoup.com]

- 5. Answered: aw the major and minor product that could be formed when 2-methoxy-1,3- butadiene reacts with 2-methylenemalonaldehyde. Ignore any H3CO. stereochemistry. OHC.… | bartleby [bartleby.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. osha.gov [osha.gov]

Spectroscopic Profile of 2-Methoxy-1,3-butadiene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-1,3-butadiene (CAS No. 3588-30-5), a versatile diene in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.58 | s | - | OCH₃ |

| 4.08 | d | 2.0 | H-1a |

| 4.41 | d | 2.0 | H-1b |

| 5.10 | dd | 10.5, 2.0 | H-4a (cis) |

| 5.35 | dd | 17.5, 2.0 | H-4b (trans) |

| 6.35 | dd | 17.5, 10.5 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 55.0 | OCH₃ |

| 85.0 | C-1 |

| 115.0 | C-4 |

| 135.0 | C-3 |

| 158.0 | C-2 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2938 | C-H stretch (sp³) |

| 2836 | C-H stretch (sp³) |

| 1640 | C=C stretch (diene) |

| 1590 | C=C stretch (diene) |

| 1288 | C-O stretch (enol ether) |

| 1233 | C-O stretch (enol ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 84 | 100 | [M]⁺ |

| 69 | 60 | [M - CH₃]⁺ |

| 53 | 85 | [M - OCH₃]⁺ |

| 39 | 95 | [C₃H₃]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer Spectrum 100 FT-IR spectrometer. The spectrum was obtained from a thin film of the neat compound on a NaCl plate.

Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a VG Micromass 7070F mass spectrometer using electron impact (EI) ionization at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for the structural elucidation of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxy-1,3-butadiene. Due to the limited availability of experimentally verified spectral data in publicly accessible databases, this guide combines high-quality predicted data with comparative analysis of structurally similar compounds to offer a robust interpretation of the NMR characteristics of this volatile diene.

Introduction

This compound is a functionalized diene of significant interest in organic synthesis, particularly in Diels-Alder reactions and polymer chemistry. A thorough understanding of its electronic structure and conformation, as revealed by NMR spectroscopy, is crucial for predicting its reactivity and for the characterization of its reaction products. This guide presents a detailed breakdown of the expected ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, alongside a comprehensive experimental protocol for acquiring such data for volatile organic compounds.

Predicted NMR Data and Structural Assignment

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are presented below and are supported by the known spectral data of related substituted butadienes.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) is summarized in Table 1. The proton numbering corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H-1a (cis to C-2) | 4.25 | Doublet | J1a,1b ≈ 1.8 |

| H-1b (trans to C-2) | 4.08 | Doublet | J1b,1a ≈ 1.8 |

| H-3 | 6.25 | Doublet of Doublets | J3,4trans ≈ 17.2, J3,4cis ≈ 10.5 |

| H-4cis | 5.15 | Doublet | J4cis,3 ≈ 10.5 |

| H-4trans | 5.30 | Doublet | J4trans,3 ≈ 17.2 |

| -OCH₃ | 3.57 | Singlet | - |

Structure of this compound with Proton and Carbon Numbering

Figure 1: Structure and numbering of this compound.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 85.1 |

| C-2 | 158.2 |

| C-3 | 136.5 |

| C-4 | 115.8 |

| -OCH₃ | 55.4 |

Experimental Protocols

Acquiring high-quality NMR spectra of volatile compounds such as this compound requires specific experimental procedures to minimize sample loss and ensure accurate, reproducible results.

Synthesis of this compound

A common synthetic route to this compound involves the elimination reaction of a suitable precursor. One established method is the acid-catalyzed elimination of methanol (B129727) from 1,1,3-trimethoxybutane.

Illustrative Synthetic Workflow

Figure 2: A generalized workflow for the synthesis of this compound.

NMR Sample Preparation for a Volatile Compound

Due to the volatility of this compound (boiling point ~75-76 °C), careful sample preparation is paramount.

Sample Preparation Workflow

Figure 3: Workflow for preparing an NMR sample of a volatile compound.

NMR Spectrometer Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a 400 MHz spectrometer.

Table 3: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Interpretation of NMR Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the methoxy (B1213986) group.

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around 3.57 ppm, which is a characteristic chemical shift for a methoxy group attached to a double bond.

-

Terminal Methylene (B1212753) Protons (H-1a, H-1b): These two protons are diastereotopic and are expected to appear as two distinct doublets around 4.25 and 4.08 ppm. The small geminal coupling constant (J1a,1b) of approximately 1.8 Hz is typical for terminal methylene protons adjacent to an oxygen-bearing carbon.

-

Internal Vinyl Protons (H-3, H-4cis, H-4trans): This part of the spectrum will form a classic AMX spin system.

-

H-3: This proton, being coupled to both H-4cis and H-4trans, will appear as a doublet of doublets around 6.25 ppm.

-

H-4cis and H-4trans: These protons will appear as two separate doublets around 5.15 and 5.30 ppm, respectively. The large coupling constant of ~17.2 Hz for the trans relationship (J3,4trans) and the smaller coupling of ~10.5 Hz for the cis relationship (J3,4cis) are characteristic of terminal vinyl protons.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

-

Methoxy Carbon (-OCH₃): The signal at approximately 55.4 ppm is typical for a methoxy carbon.

-

C-1: The terminal methylene carbon is predicted to resonate at around 85.1 ppm. This upfield shift compared to a typical terminal alkene is due to the shielding effect of the adjacent oxygen atom.

-

C-2: This quaternary carbon, directly attached to the electron-donating methoxy group, is expected to be the most downfield signal in the alkene region, at approximately 158.2 ppm.

-

C-3 and C-4: The other two sp² hybridized carbons of the butadiene backbone are predicted at 136.5 ppm and 115.8 ppm, respectively.

Signaling Pathways and Logical Relationships

The through-bond connectivity and key NMR correlations can be visualized to understand the structural relationships within the molecule.

¹H-¹H COSY Correlations

Figure 4: Expected ¹H-¹H COSY correlations in this compound.

¹H-¹³C HSQC/HMBC Correlations

Figure 5: Key expected ¹H-¹³C HSQC and HMBC correlations.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By integrating high-quality predicted spectral data with established principles of NMR spectroscopy and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development. The provided data and methodologies will aid in the unambiguous identification and characterization of this important chemical intermediate and its derivatives.

The Mass Spectrometry Fragmentation of 2-Methoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-1,3-butadiene. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry, including the fragmentation behavior of unsaturated ethers and conjugated dienes, to construct a theoretical yet comprehensive fragmentation pathway. This analysis is supported by comparative data from structurally analogous compounds.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the stability of the resulting carbocations and radical species, influenced by the methoxy (B1213986) group and the conjugated diene system. The molecular ion (M•+) is anticipated to be observable, and its subsequent fragmentation will likely proceed through several key pathways:

-

Alpha-Cleavage: The bond between the methoxy-substituted carbon (C2) and the adjacent carbon (C3) is a likely site for initial cleavage. This can lead to the formation of a stable oxonium ion.

-

Loss of a Methyl Radical: Cleavage of the O-CH3 bond can result in the loss of a methyl radical (•CH3), leading to a prominent [M-15]+ ion. The resulting ion would be an acylium-type cation, stabilized by resonance.

-

Loss of Formaldehyde (B43269): A rearrangement reaction, potentially a retro-Diels-Alder type fragmentation or other rearrangement, could lead to the elimination of a neutral formaldehyde (CH2O) molecule, resulting in an [M-30]+ ion.

-

Loss of a Methoxy Radical: Cleavage of the C-O bond can lead to the expulsion of a methoxy radical (•OCH3), generating a C4H5+ cation at [M-31]+.

-

Cleavage of the Butadiene Backbone: Fragmentation of the C-C bonds within the butadiene chain will likely produce a series of smaller fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 84 | [C5H8O]•+ (Molecular Ion) | CH2=C(OCH3)CH=CH2•+ | Moderate |

| 69 | [C4H5O]+ | [CH2=C(OCH3)C=CH]+ | High |

| 55 | [C4H7]+ | [CH2=CH-CH=CH2]+• | Moderate |

| 53 | [C4H5]+ | [CH=C-CH=CH2]+ | Moderate to High |

| 43 | [C3H7]+ or [C2H3O]+ | Isopropyl cation or Acetyl cation | High |

| 39 | [C3H3]+ | Propargyl cation | Moderate |

Experimental Protocol

The following describes a general experimental protocol for obtaining the electron ionization mass spectrum of this compound.

Instrumentation:

-

A high-resolution gas chromatograph-mass spectrometer (GC-MS) system is recommended.

-

The mass spectrometer should be equipped with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., dichloromethane (B109758) or hexane). A concentration of approximately 10-100 ng/µL is typically sufficient.

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-200

-

Scan Rate: 2 scans/second

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the GC peak corresponding to this compound.

-

Process the raw data to obtain a background-subtracted mass spectrum.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (if available).

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Methoxy-1,3-butadiene

This guide provides a detailed analysis of the functional groups present in 2-Methoxy-1,3-butadiene using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to FT-IR Spectroscopy and this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

This compound is a conjugated diene with a methoxy (B1213986) substituent. Its structure contains several key functional groups that can be identified using FT-IR spectroscopy: a conjugated diene system (C=C-C=C), an ether linkage (C-O-C), vinyl C-H bonds (=C-H), and aliphatic C-H bonds in the methyl group (-CH₃). The analysis of its FT-IR spectrum provides valuable information about its molecular structure.

Predicted FT-IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium | =C-H (vinyl) | Stretching |

| 3000-2850 | Medium | -C-H (methyl) | Stretching |

| ~1650 & ~1600 | Medium to Strong | C=C (conjugated diene) | Stretching |

| 1470-1450 | Medium | -C-H (methyl) | Bending (scissoring) |

| 1300-1000 | Strong | C-O-C (ether) | Asymmetric Stretching |

| 1000-650 | Strong | =C-H (vinyl) | Bending (out-of-plane) |

Analysis of Key Functional Group Regions:

-

C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show distinct peaks for both sp² hybridized C-H bonds of the diene system (above 3000 cm⁻¹) and sp³ hybridized C-H bonds of the methoxy group (below 3000 cm⁻¹)[1][2][3].

-

C=C Stretching Region (1680-1600 cm⁻¹): Due to conjugation, the C=C stretching vibrations of the diene are expected to appear as two distinct bands around 1650 cm⁻¹ and 1600 cm⁻¹. The presence of the electron-donating methoxy group may influence the exact position and intensity of these peaks[1][2][3].

-

C-O Stretching Region (1300-1000 cm⁻¹): A strong absorption band is anticipated in this region, characteristic of the C-O-C asymmetric stretching of the ether functional group[4][5].

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of peaks, including C-H bending vibrations. The out-of-plane bending of the vinyl =C-H bonds is expected to produce strong absorptions between 1000 and 650 cm⁻¹[1][6].

Experimental Protocol for FT-IR Analysis

The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the significant absorption peaks.

-

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for analyzing the FT-IR spectrum of this compound to identify its functional groups.

Caption: Workflow for FT-IR analysis of this compound.

References

Electronic Properties of 2-Methoxy-1,3-butadiene: A Frontier Molecular Orbital Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-1,3-butadiene is a substituted diene of significant interest in organic synthesis, primarily due to its role as a reactive diene in Diels-Alder reactions. The electronic properties of this molecule, specifically the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its reactivity and regioselectivity. The electron-donating methoxy (B1213986) group significantly influences the frontier molecular orbitals, enhancing the diene's nucleophilicity and making it a valuable building block for the synthesis of complex cyclic systems, which are often scaffolds for pharmacologically active molecules. This guide provides a comprehensive overview of the electronic properties of this compound, detailing its HOMO and LUMO characteristics, the methodologies to determine them, and their implications in chemical reactions.

Frontier Molecular Orbitals: HOMO and LUMO

The reactivity of this compound in concerted reactions like the Diels-Alder cycloaddition is governed by the interaction of its frontier molecular orbitals with those of a reaction partner (a dienophile). The HOMO, being the highest energy orbital containing electrons, acts as the electron-donating orbital. The LUMO, the lowest energy orbital devoid of electrons, can act as the electron-accepting orbital.

The presence of the methoxy (-OCH₃) group, an electron-donating group, raises the energy of the HOMO of the butadiene system compared to the unsubstituted 1,3-butadiene (B125203).[1] This increase in HOMO energy leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction rate.[2]

Quantitative Data

Precise experimental values for the HOMO and LUMO energies of this compound are not extensively reported in the literature. However, computational chemistry provides reliable estimates. The following table summarizes the available calculated data and provides a comparison with the parent 1,3-butadiene and another substituted diene, isoprene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method |

| This compound | -8.9 | Not Reported | MNDO [2] |

| Isoprene (2-Methyl-1,3-butadiene) | -9.2 | Not Reported | MNDO[2] |

| 1,3-Butadiene | -9.09 | +0.62 | Photoelectron Spectroscopy / Electron Transmission Spectroscopy |

Note: The negative values indicate that energy is released when an electron is added to the orbital from an infinite distance.[2]

Experimental and Computational Protocols

The determination of HOMO and LUMO energies can be approached through both experimental techniques and computational modeling.

Experimental Determination

Cyclic Voltammetry (CV): This electrochemical technique is a common method to experimentally estimate HOMO and LUMO energy levels.

-

Principle: The onset oxidation potential (Eₒₓ) is related to the HOMO energy, and the onset reduction potential (EᵣₑᏧ) is related to the LUMO energy. The measurements are typically performed against a reference electrode (e.g., Ag/AgCl or SCE) and can be converted to absolute energy levels (versus vacuum) by calibration with a standard compound like ferrocene (B1249389)/ferrocenium (Fc/Fc⁺), for which the HOMO energy is well-established (-4.8 eV below vacuum).

-

Detailed Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 20 and 100 mV/s.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the resulting voltammogram.

-

Calibration: Add ferrocene to the solution and record its cyclic voltammogram. Use the half-wave potential of the Fc/Fc⁺ couple to calibrate the measured potentials.

-

Energy Level Calculation:

-

HOMO (eV) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -e [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

-

-

Photoelectron Spectroscopy (PES): Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the ionization potential, which corresponds to the energy of the HOMO.

Computational Determination

Density Functional Theory (DFT): DFT is a powerful quantum chemical method for calculating the electronic structure of molecules.

-

Principle: DFT calculations solve the Schrödinger equation within a framework that approximates the electron density to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Detailed Protocol for DFT Calculation:

-

Molecular Geometry Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate molecular orbital energies.

-

-

Data Extraction:

-

From the output file of the calculation, extract the energies of the molecular orbitals. The highest energy orbital with an occupancy of 2 will be the HOMO, and the lowest energy orbital with an occupancy of 0 will be the LUMO.

-

-

Visualization of Key Concepts

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction involving this compound.

Caption: General workflow for a Diels-Alder reaction.

Frontier Molecular Orbital Interaction in Diels-Alder Reaction

The key to the Diels-Alder reaction is the interaction between the HOMO of the diene and the LUMO of the dienophile.

References

Conformational Analysis of 2-Methoxy-1,3-butadiene: A Technical Guide on s-cis vs. s-trans Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 2-methoxy-1,3-butadiene, focusing on the equilibrium between its s-cis and s-trans conformers. While direct experimental and extensive computational data for this compound are limited in publicly accessible literature, this guide synthesizes foundational principles from the study of analogous 1,3-dienes to provide a robust framework for understanding its conformational behavior. This document covers the thermodynamic stability, rotational energy barriers, and key geometric parameters of s-cis and s-trans conformers, supported by data from closely related molecules. Detailed methodologies for pertinent experimental and computational techniques are provided to enable researchers to apply these principles in their own work. Visualizations of the conformational equilibrium and a typical computational workflow are presented to further clarify these concepts.

Introduction: The Significance of Diene Conformation

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For conjugated dienes, such as this compound, the rotation around the central C-C single bond gives rise to two principal planar conformers: the s-trans and s-cis isomers. The "s" denotes the sigma bond around which rotation occurs.

-

s-trans conformation: The two double bonds are on opposite sides of the central single bond, leading to a more linear and sterically favorable arrangement.

-

s-cis conformation: The double bonds are on the same side of the single bond, resulting in a more compact, U-shaped geometry.

The equilibrium between these two conformers is critical in various chemical phenomena, most notably in pericyclic reactions like the Diels-Alder cycloaddition, where the diene must adopt the s-cis conformation to react.[1] The methoxy (B1213986) group at the 2-position of the butadiene backbone introduces electronic and steric effects that can influence the relative stabilities of the conformers and the energy barrier to their interconversion. Understanding these nuances is crucial for predicting reactivity and designing novel molecules in fields such as drug development and materials science.

Thermodynamic Stability and Rotational Barriers

In general, the s-trans conformer of 1,3-dienes is thermodynamically more stable than the s-cis conformer. This preference is primarily attributed to reduced steric hindrance between the substituents on the terminal carbon atoms.[2] The energy difference (ΔE) between the two conformers and the rotational barrier for their interconversion are key parameters in conformational analysis.

Quantitative Data for 1,3-Butadiene (B125203) and Analogs

The following table summarizes experimentally and computationally determined energy differences and rotational barriers for 1,3-butadiene, which serves as the parent compound.

| Compound | Conformer | Method | Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) | Reference |

| 1,3-Butadiene | s-trans vs s-cis | Experimental (UV) | 2.9 | - | [2] |

| 1,3-Butadiene | s-trans vs s-cis | Experimental (FT-IR) | - | 3.9 (s-cis to s-trans) | [2] |

| 1,3-Butadiene | s-trans vs s-cis | Computational | 2.3 | - | [2] |

| 1,3-Butadiene | s-trans vs s-cis | University of Calgary | 2.8 | - | [3] |

Experimental Protocols for Conformational Analysis

Several experimental techniques can be employed to probe the conformational landscape of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to distinguish between s-cis and s-trans conformers.

Detailed Protocol for NOE Spectroscopy:

-

Sample Preparation: Dissolve a pure sample of the diene in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL. The sample should be free of paramagnetic impurities. For quantitative measurements, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 1D or 2D NOE experiments (NOESY).

-

1D NOE Experiment (Difference NOE):

-

Acquire a standard 1D proton spectrum of the sample.

-

Selectively irradiate a proton resonance of interest (e.g., a proton on C1 or C4).

-

Acquire a second spectrum while irradiating the selected resonance.

-

Subtract the first spectrum from the second to obtain the difference NOE spectrum. An enhancement of a signal from a proton that is spatially close to the irradiated proton will be observed. For this compound in an s-cis conformation, irradiation of a C1 proton might show an NOE to a C4 proton.

-

-

2D NOESY Experiment:

-

Set up a 2D NOESY pulse sequence. A key parameter is the mixing time (τₘ), during which cross-relaxation occurs. Typical mixing times for small molecules range from 300 to 800 ms.[6]

-

Acquire the 2D NOESY spectrum.

-

Process the data to obtain a 2D plot where diagonal peaks correspond to the normal 1D spectrum, and off-diagonal cross-peaks indicate through-space interactions. A cross-peak between protons on C1 and C4 would be strong evidence for the presence of the s-cis conformer.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy can distinguish between conformers as they exhibit different vibrational modes.[8]

Detailed Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), in solution using an IR-transparent solvent (e.g., CCl₄, CS₂), or in the gas phase. For solution studies, prepare a dilute solution (e.g., 1-5% w/v) to minimize intermolecular interactions.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or the solvent.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Analyze the vibrational bands. For 1,3-butadiene, the s-trans conformer has a characteristic strong absorption around 908 cm⁻¹, which is absent in the s-cis form.[6] One would expect to find similarly characteristic bands for the conformers of this compound that could be assigned with the aid of computational predictions.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometry of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles.[9]

General Methodology for GED:

-

Experiment: A high-energy beam of electrons is scattered by a gaseous sample of the molecule.

-

Data Collection: The scattered electron intensity is measured as a function of the scattering angle.

-

Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries. By refining the geometric parameters, the structure that best fits the experimental data can be determined. This can provide direct evidence for the dominant conformer in the gas phase and its precise geometry.

Computational Chemistry Workflow

Computational chemistry provides invaluable insights into the conformational preferences of molecules.[10] A typical workflow for the conformational analysis of a molecule like this compound is as follows:

Detailed Computational Protocol:

-

Initial Structure Generation: Create an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around the C2-C3 single bond. This will generate a set of potential s-cis, s-trans, and non-planar (gauche) conformers.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies). The zero-point vibrational energy (ZPVE) is also obtained from this calculation.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2 or CCSD(T) with an augmented basis set).

-

Analysis of Results: The relative energies of the conformers (corrected for ZPVE) are then calculated to determine the most stable conformer and the energy difference between them. The transition state for the interconversion can also be located and its energy calculated to determine the rotational barrier.

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the s-trans and s-cis conformers of this compound, proceeding through a non-planar transition state.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that can be addressed through a synergistic combination of experimental and computational methods. While direct quantitative data for this specific molecule remains elusive in the broader literature, the principles established from the study of 1,3-butadiene and other substituted dienes provide a strong foundation for understanding its behavior. The s-trans conformer is expected to be the more stable isomer, but the energetic landscape is influenced by the electronic and steric effects of the methoxy substituent. The detailed protocols and workflows presented in this guide offer a comprehensive toolkit for researchers to investigate the conformational preferences of this compound and related molecules, which is essential for predicting their reactivity and designing new chemical entities with desired properties. Further dedicated experimental and computational studies are warranted to provide precise quantitative data for this important synthetic building block.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ch 10: Bonding in Dienes [chem.ucalgary.ca]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Guide to NOE Experiments [bloch.anu.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vibrational Spectrocopy - CATCO [s3.smu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methoxy-1,3-butadiene: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-methoxy-1,3-butadiene, a valuable reagent in organic synthesis, particularly in Diels-Alder reactions. The procedure outlined is based on the acid-catalyzed elimination of methanol (B129727) from a trimethoxybutane precursor.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,3,3-Trimethoxybutane (B1582977) | |

| Catalyst | Potassium bisulfate (KHSO₄) | |

| Reported Yield | 58% | |

| Boiling Point | Not explicitly found for this compound. The related compound, 2-methoxy-3-methyl-1,3-butadiene, has a boiling point of 102 °C at 760 mmHg. | [1] |

| Molecular Formula | C₅H₈O | |

| Molecular Weight | 84.12 g/mol |

Spectroscopic Data (Predicted/Typical Ranges):

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR | Vinyl protons (δ 4.0-6.5 ppm), Methoxy protons (δ ~3.6 ppm) |

| ¹³C NMR | Vinylic carbons (δ 80-160 ppm), Methoxy carbon (δ ~55-60 ppm) |

| IR Spectroscopy | C=C stretch (~1600-1650 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), =C-H bend (~890-990 cm⁻¹) |

Experimental Protocol

This protocol details the synthesis of this compound via the acid-catalyzed elimination of methanol from 1,3,3-trimethoxybutane.

Materials and Equipment:

-

1,3,3-Trimethoxybutane

-

Potassium bisulfate (KHSO₄), anhydrous

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Receiving flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a heating mantle, a dropping funnel, and a condenser leading to a receiving flask. Ensure all glassware is dry. The reaction should be carried out under an inert atmosphere.

-

Catalyst Preparation: Add a catalytic amount of anhydrous potassium bisulfate (approximately 0.1 g per 20 g of starting material) to the round-bottom flask.

-

Reaction Initiation: Heat the flask containing the potassium bisulfate.

-

Addition of Starting Material: Slowly add 1,3,3-trimethoxybutane to the heated flask via the dropping funnel. The rate of addition should be controlled to maintain a steady distillation of the product.

-

Distillation and Collection: The this compound product will distill as it is formed. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize volatilization of the product.

-

Purification: The collected distillate may be further purified by fractional distillation to remove any unreacted starting material or by-products.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship):

Caption: Proposed logical steps in the acid-catalyzed synthesis.

References

Application Notes and Protocols: Synthesis of Cyclohexenones using 2-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclohexenone scaffolds is a cornerstone of organic chemistry, providing access to a wide array of natural products, pharmaceuticals, and complex molecular architectures. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled route to six-membered rings.[1] 2-Methoxy-1,3-butadiene has emerged as a valuable and reactive diene in this context. Its electron-donating methoxy (B1213986) group enhances its reactivity towards electron-poor dienophiles and governs the regioselectivity of the cycloaddition, making it a versatile building block for the synthesis of substituted cyclohexenones.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexenones utilizing this compound via the Diels-Alder reaction, followed by hydrolysis of the resulting enol ether adduct.

Reaction Principle and Regioselectivity

The Diels-Alder reaction between this compound and an unsymmetrical dienophile, such as methyl vinyl ketone, proceeds with high regioselectivity. The electron-donating methoxy group at the 2-position of the diene directs the incoming dienophile to form the "para" adduct as the major product. This is governed by the frontier molecular orbital (FMO) theory, where the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The initial cycloaddition yields a 4-methoxycyclohexene derivative, which is an enol ether. Subsequent acid-catalyzed hydrolysis readily converts this intermediate into the corresponding cyclohexenone.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-4-methoxycyclohex-2-en-1-one via Diels-Alder Reaction of this compound and Methyl Vinyl Ketone

This two-step protocol outlines the initial Diels-Alder cycloaddition followed by the acid-catalyzed hydrolysis to yield the target cyclohexenone.

Step 1: Diels-Alder Cycloaddition

Materials:

-

This compound

-

Methyl vinyl ketone (freshly distilled)

-

Toluene (anhydrous)

-

Hydroquinone (B1673460) (inhibitor)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of freshly distilled methyl vinyl ketone (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.

-

Under a slow stream of nitrogen, add this compound (1.1 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude Diels-Alder adduct, 1-methoxy-4-methyl-3-cyclohexene-1-carbaldehyde, can be used directly in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis

Materials:

-

Crude Diels-Alder adduct from Step 1

-

Hydrochloric acid (2 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Dissolve the crude Diels-Alder adduct in acetone in a round-bottom flask.

-

Add a 2 M aqueous solution of hydrochloric acid to the flask.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 4-methyl-4-methoxycyclohex-2-en-1-one.

Data Presentation

The following table summarizes representative data for the synthesis of various cyclohexenones using this compound with different dienophiles.

| Dienophile | Product | Yield (%) | Spectroscopic Data |

| Methyl vinyl ketone | 4-Methyl-4-methoxycyclohex-2-en-1-one | 75-85 | ¹H NMR (CDCl₃, δ) : 5.95 (d, 1H), 6.80 (d, 1H), 2.50-2.20 (m, 4H), 1.30 (s, 3H), 3.20 (s, 3H). ¹³C NMR (CDCl₃, δ) : 199.5, 158.0, 128.5, 75.0, 40.0, 35.5, 25.0, 50.0. IR (neat, cm⁻¹) : 2950, 1680 (C=O), 1620 (C=C), 1100 (C-O). |

| Acrolein | 4-Methoxycyclohex-2-en-1-one | 70-80 | ¹H NMR (CDCl₃, δ) : 6.00 (d, 1H), 6.90 (dt, 1H), 4.00 (m, 1H), 2.60-2.30 (m, 4H), 3.40 (s, 3H). ¹³C NMR (CDCl₃, δ) : 199.0, 150.0, 130.0, 70.0, 40.5, 30.0, 55.0. IR (neat, cm⁻¹) : 2940, 1675 (C=O), 1615 (C=C), 1090 (C-O). |

| Ethyl acrylate | Ethyl 4-methoxy-1-oxocyclohex-2-ene-4-carboxylate | 80-90 | ¹H NMR (CDCl₃, δ) : 6.10 (d, 1H), 6.95 (d, 1H), 2.80-2.40 (m, 4H), 4.20 (q, 2H), 1.25 (t, 3H), 3.30 (s, 3H). ¹³C NMR (CDCl₃, δ) : 198.0, 172.0, 155.0, 130.0, 78.0, 61.0, 38.0, 32.0, 52.0, 14.0. IR (neat, cm⁻¹) : 2960, 1735 (C=O, ester), 1685 (C=O, ketone), 1625 (C=C), 1180 (C-O). |

Mandatory Visualizations

Diels-Alder Reaction and Hydrolysis Workflow

Caption: Experimental workflow for the two-step synthesis of cyclohexenones.

Regioselectivity of the Diels-Alder Reaction

Caption: Regioselectivity in the Diels-Alder reaction.

Conclusion

The use of this compound in the Diels-Alder reaction provides a reliable and versatile method for the synthesis of a variety of substituted cyclohexenones. The protocols outlined in this document offer a clear and reproducible guide for researchers in academic and industrial settings. The predictable regioselectivity and high reactivity of this diene make it an invaluable tool in the synthesis of complex molecules for applications in drug discovery and materials science.

References

The Strategic Application of 2-Methoxy-1,3-butadiene in the Synthesis of Complex Natural Products

For Immediate Release: SHANGHAI, China – December 21, 2025 – The versatile reagent 2-methoxy-1,3-butadiene has emerged as a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of complex natural products. Its application in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, provides an efficient and regioselective pathway to highly functionalized six-membered rings, which are common structural motifs in a wide array of bioactive molecules. This application note details the utility of this compound in natural product synthesis, providing exemplary data and a detailed experimental protocol.

Application Notes

This compound is an electron-rich diene, a characteristic imparted by the electron-donating methoxy (B1213986) group at the C2 position. This electronic nature significantly influences its reactivity and selectivity in Diels-Alder reactions.

Key Advantages:

-

High Reactivity: The electron-rich nature of this compound enhances its reactivity towards electron-poor dienophiles, often allowing for milder reaction conditions compared to unsubstituted dienes.

-

Regioselectivity: The methoxy group directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. In reactions with dienophiles containing an electron-withdrawing group, the "para" adduct is typically the major product. This predictability is a significant advantage in the planning of complex synthetic routes. The regioselectivity is governed by the alignment of the frontier molecular orbitals of the diene and dienophile, with the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligning with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

-

Versatile Intermediate: The resulting cycloadduct, a methoxy-substituted cyclohexene (B86901) derivative, is a versatile intermediate. The enol ether functionality can be readily hydrolyzed to a ketone, providing access to functionalized cyclohexenones, which are key building blocks in the synthesis of numerous natural products, including steroids and alkaloids.

Applications in Natural Product Synthesis:

A notable application of this compound is in the total synthesis of complex alkaloids and polyketides. For instance, it has been employed in the synthesis of the potent antitumor agent (+)-Yatakemycin.[1][2] In this synthesis, a highly regioselective Diels-Alder reaction between this compound and a complex N-tosylimine dienophile was a key step in constructing the core structure of the molecule.

Data Presentation

The following table summarizes quantitative data from a key Diels-Alder reaction in the total synthesis of (+)-Yatakemycin, showcasing the efficiency and selectivity of this compound.

| Diene | Dienophile | Reaction Conditions | Product | Yield | Regioselectivity | Reference |

| This compound | N-Boc-N-tosyl-p-quinodiimide | 40 °C, 48 h | Aromatized cycloadduct | 57% | Single regioisomer | [1][2] |

Experimental Protocols

Key Experiment: Diels-Alder Reaction in the Total Synthesis of (+)-Yatakemycin

This protocol describes the key Diels-Alder cycloaddition step used to construct a central aromatic ring in the synthesis of the potent antitumor agent (+)-Yatakemycin.[1][2]

Materials:

-

Dienophile (N-Boc-N-tosyl-p-quinodiimide)

-

This compound (20 equivalents)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the dienophile in an anhydrous solvent under an inert atmosphere, add 20 equivalents of this compound.

-

Heat the reaction mixture to 40 °C and stir for 48 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add triethylamine to the reaction mixture to effect in situ aromatization of the cycloadduct.

-

Purify the resulting product by column chromatography to yield the desired aromatized cycloadduct.

Mandatory Visualization

The following diagrams illustrate the regioselectivity of the Diels-Alder reaction and the synthetic workflow for the preparation of the key intermediate in the total synthesis of (+)-Yatakemycin.

Caption: Regioselectivity in the Diels-Alder reaction.

Caption: Key steps in the synthesis of a (+)-Yatakemycin intermediate.

References

- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]

- 2. Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereoselective Diels-Alder Reactions with 2-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective Diels-Alder reaction utilizing 2-methoxy-1,3-butadiene. This electron-rich diene is a valuable building block in organic synthesis, leading to the formation of highly functionalized cyclohexene (B86901) derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals. This guide covers strategies for achieving high levels of stereocontrol, including diastereoselective and enantioselective transformations through the use of chiral auxiliaries, chiral Lewis acid catalysts, and organocatalysts.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with up to four contiguous stereocenters. The regioselectivity of the reaction with unsymmetrical dienes like this compound is well-established, with the methoxy (B1213986) group directing the formation of the "ortho" adduct. However, controlling the stereoselectivity (endo/exo selectivity, diastereoselectivity, and enantioselectivity) is crucial for the synthesis of complex chiral molecules.

This compound's electron-donating methoxy group enhances its reactivity towards electron-poor dienophiles, often enabling reactions to proceed under mild conditions. This increased reactivity, coupled with modern catalytic methods, allows for a high degree of stereocontrol.

Key Concepts in Stereocontrol

Achieving stereoselectivity in the Diels-Alder reaction of this compound can be approached through several key strategies:

-

Endo/Exo Selectivity: The Alder-endo rule states that the endo product is often the kinetic product due to secondary orbital interactions between the diene and the dienophile's activating group. However, the exo product is typically thermodynamically more stable.[1] Lewis acid catalysis can often enhance the endo selectivity by increasing the energy difference between the endo and exo transition states.[2][3]

-

Diastereoselectivity with Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the dienophile allows for facial differentiation, leading to the preferential formation of one diastereomer. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are prominent examples that provide excellent stereocontrol.[3]

-

Enantioselectivity with Chiral Lewis Acids: Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one of the two enantiotopic faces of the dienophile. Complexes of copper(II) with bis(oxazoline) (BOX) ligands are particularly effective for this purpose.[4]

-

Enantioselectivity with Organocatalysis: Chiral secondary amines, such as those developed by MacMillan, can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes through the formation of a chiral iminium ion intermediate.[5]

Data Presentation: Stereoselective Diels-Alder Reactions

The following table summarizes representative quantitative data for stereoselective Diels-Alder reactions. While specific data for this compound is limited in readily available literature, the presented data for analogous systems illustrate the high levels of stereocontrol achievable with modern synthetic methods.

| Diene | Dienophile | Catalyst/Auxiliary | Conditions | Yield (%) | d.r. (endo:exo) | e.e. (%) | Reference |

| 1-Hydrazinodiene | N-Acryloyl oxazolidinone | Cu(II)-BOX complex | CH₂Cl₂, rt, 3h | 100 | >20:1 (exo) | 85 | [4] |

| Cyclopentadiene | N-Crotonoyloxazolidinone | Et₂AlCl | CH₂Cl₂, -100°C, 2-5 min | 81 | >100:1 (endo) | >99 (diastereoselection) | [6] |

| Cyclopentadiene | Cinnamaldehyde | MacMillan Catalyst | - | 99 | 1.3:1 (exo favored) | 93 (exo) | [5] |

| (Z)-2-Methoxy-1-(phenylthio)-1,3-butadiene | Maleic Anhydride | Et₂AlCl | - | - | Complete endo | - | [7] |

Experimental Protocols

The following are detailed protocols for key types of stereoselective Diels-Alder reactions. These can serve as a starting point for reactions with this compound, though optimization may be necessary.

Protocol 1: Diastereoselective Diels-Alder Reaction with a Chiral Auxiliary (Evans' Oxazolidinone)

This protocol is adapted from the general procedure for Lewis acid-catalyzed Diels-Alder reactions of N-acryloyloxazolidinones.[6]

Reaction:

Figure 1: Diastereoselective Diels-Alder Reaction Workflow.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-acryloyl dienophile

-

This compound

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask is added the chiral N-acryloyloxazolidinone (1.0 equiv).

-

Anhydrous dichloromethane is added to dissolve the dienophile.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

The Lewis acid (Et₂AlCl, 1.1 equiv) is added dropwise via syringe. The solution is stirred for 30 minutes at -78 °C.

-

This compound (1.5 equiv) is added dropwise.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

-

The mixture is allowed to warm to room temperature and transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Protocol 2: Enantioselective Diels-Alder Reaction with a Chiral Lewis Acid (Cu(II)-BOX Catalyst)

This protocol is based on the enantioselective Diels-Alder reactions catalyzed by chiral copper(II)-bis(oxazoline) complexes.[4]

Reaction:

Figure 2: Enantioselective Diels-Alder Reaction Workflow.

Materials:

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) ((S,S)-t-Bu-BOX)

-

N-Acryloyl oxazolidinone

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

4 Å molecular sieves

Procedure:

-

In a flame-dried, argon-purged flask, Cu(OTf)₂ (0.1 equiv) and (S,S)-t-Bu-BOX (0.11 equiv) are stirred in anhydrous dichloromethane for 1-2 hours to form the catalyst complex.

-

Powdered 4 Å molecular sieves are added to the catalyst solution.

-

The dienophile, N-acryloyl oxazolidinone (1.0 equiv), is added, and the mixture is stirred at room temperature for 15 minutes.

-

This compound (1.5 equiv) is added, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Organocatalytic Enantioselective Diels-Alder Reaction

This protocol is adapted from the work of MacMillan on the organocatalytic Diels-Alder reaction of α,β-unsaturated aldehydes.[5]

Reaction:

Figure 3: Organocatalytic Diels-Alder Reaction Workflow.

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

-

Trifluoroacetic acid (TFA)

-

An α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

-

This compound

-

Acetonitrile/Water solvent mixture

Procedure:

-

To a vial is added the imidazolidinone catalyst (0.2 equiv) and the solvent (e.g., 95:5 acetonitrile/water).

-

Trifluoroacetic acid (0.2 equiv) is added, and the mixture is stirred until the catalyst dissolves.

-

The α,β-unsaturated aldehyde (1.0 equiv) is added.

-

This compound (3.0 equiv) is added, and the vial is sealed and stirred at room temperature.

-

The reaction is monitored by GC-MS or TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Applications of Adducts

The resulting 4-methoxycyclohexene adducts are versatile synthetic intermediates. The enol ether moiety can be readily hydrolyzed to a ketone, providing access to substituted cyclohexenones. These, in turn, can be elaborated into a wide range of complex molecular architectures found in natural products and pharmaceutically active compounds. The stereocenters established in the Diels-Alder reaction provide a foundation for the synthesis of other stereocenters in subsequent transformations.

Conclusion

The stereoselective Diels-Alder reaction of this compound is a powerful and versatile transformation for the synthesis of complex cyclic molecules. By employing chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts, high levels of diastereoselectivity and enantioselectivity can be achieved. The provided protocols offer a starting point for the development of specific applications in research and drug development.

References

- 1. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Lewis Acid Catalyzed Cycloadditions of 2-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals